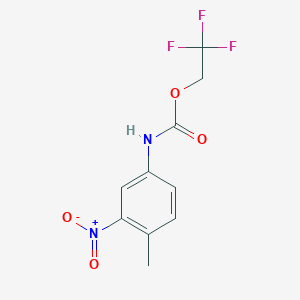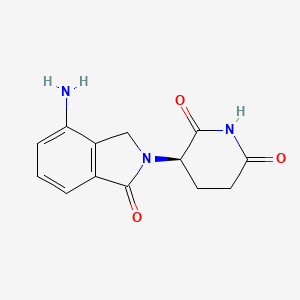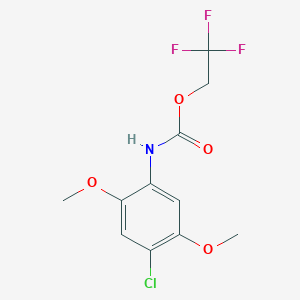
2,2,2-trifluoroethyl N-(2,3,4-trifluorophenyl)carbamate
Übersicht
Beschreibung
“2,2,2-trifluoroethyl N-(2,3,4-trifluorophenyl)carbamate” is a chemical compound with the CAS Number: 1087788-69-9 . It has a molecular weight of 273.13 .
Molecular Structure Analysis
The IUPAC name for this compound is 2,2,2-trifluoroethyl 2,3,4-trifluorophenylcarbamate . The InChI code for this compound is 1S/C9H5F6NO2/c10-4-1-2-5(7(12)6(4)11)16-8(17)18-3-9(13,14)15/h1-2H,3H2,(H,16,17) .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Applications
- A study on heteroleptic cationic Ir(III) complexes, which are related to the field of 2,2,2-trifluoroethyl N-(2,3,4-trifluorophenyl)carbamate, revealed that these complexes demonstrate dual-emission, aggregation-induced fluorescence, and phosphorescence in solvents. Such complexes can be used in data security protection and smart luminescent materials (Song et al., 2016).
Chromatographic Optical Resolution
- Research on cellulose and amylose derivatives, which include 3,5-disubstituted phenylcarbamates (a group related to 2,2,2-trifluoroethyl N-(2,3,4-trifluorophenyl)carbamate), has been conducted to resolve optical isomers in chromatography, highlighting their usefulness in chiral separations (Okamoto, Aburatani, & Hatada, 1990).
Lewis Acid Catalysts in Organic Chemistry
- Tris(pentafluorophenyl)borane, closely related to the chemical structure of interest, is used as a Lewis acid catalyst in various organic reactions, including hydrometallation and alkylation. This compound demonstrates the versatility of fluorinated carbamates in organic synthesis (Erker, 2005).
Applications in Agricultural Chemistry
- In agricultural applications, carbamates such as Carbendazim and Tebuconazole are used for the prevention and control of fungal diseases. Studies on nanoparticle carrier systems for these carbamates indicate potential for more efficient and less toxic agricultural treatments (Campos et al., 2015).
Fluorescence Sensing and Security Applications
- Novel conjugated polycarbazole polymers, with structures related to the compound of interest, have been developed for the detection of explosive compounds like TNT, demonstrating the potential of fluorinated carbamates in security and sensing technologies (Nie et al., 2011).
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(2,3,4-trifluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO2/c10-4-1-2-5(7(12)6(4)11)16-8(17)18-3-9(13,14)15/h1-2H,3H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRELMEOWQOTGBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1NC(=O)OCC(F)(F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(2,3,4-trifluorophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1519266.png)
![tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylpropyl]carbamate](/img/structure/B1519267.png)




![2-Amino-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1519278.png)
![3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B1519279.png)
![tert-butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B1519280.png)



